![molecular formula C13H10N2O2 B13669226 Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate](/img/structure/B13669226.png)
Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate typically involves the cyclization of amido-nitriles . One common method includes the reaction of methyl propiolate with substituted amidoximes under microwave conditions in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) . This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of heterocyclic synthesis and the use of catalytic processes are likely employed to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield different imidazole derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions include naphthoquinone derivatives, reduced imidazole compounds, and substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of DNA synthesis and protein function .
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole: A simpler imidazole compound with similar chemical properties.
2-Methyl-1H-imidazole: Another derivative with similar biological activities.
1,4-Naphthoquinone: A related compound with similar oxidation reactions.
Uniqueness
Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate is unique due to its specific structure, which combines the properties of both naphthoquinone and imidazole. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .
Propiedades
Fórmula molecular |
C13H10N2O2 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
methyl 1H-benzo[f]benzimidazole-2-carboxylate |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)12-14-10-6-8-4-2-3-5-9(8)7-11(10)15-12/h2-7H,1H3,(H,14,15) |
Clave InChI |
RHGIPHYOXOMDRZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC2=CC3=CC=CC=C3C=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-Methylfuran-2-yl)methyl]azetidine](/img/structure/B13669152.png)
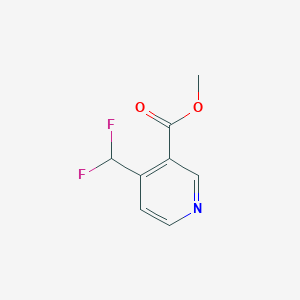
![1-(2-Methoxybenzo[d]thiazol-5-yl)ethanone](/img/structure/B13669167.png)
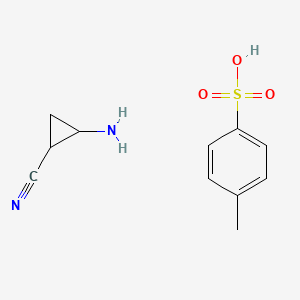
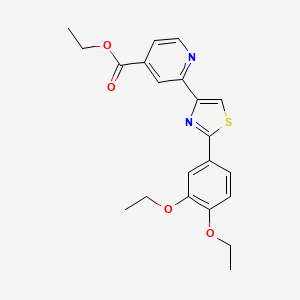
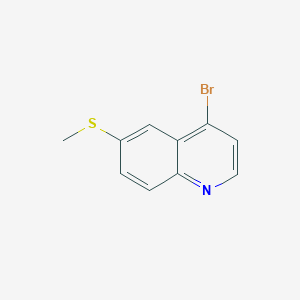
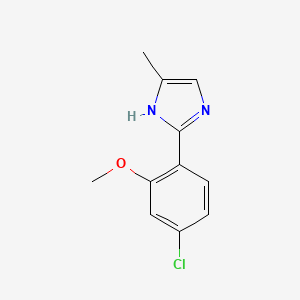

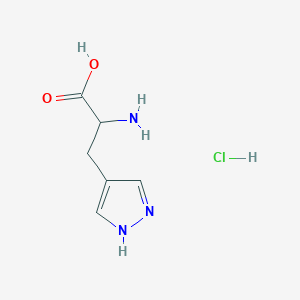
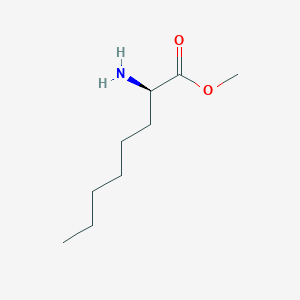
![tert-Butyl 5-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13669218.png)
![Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13669221.png)
